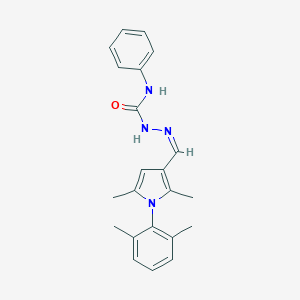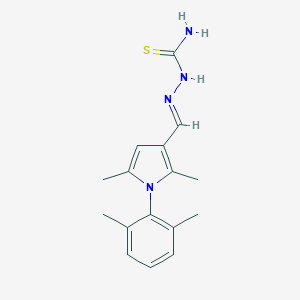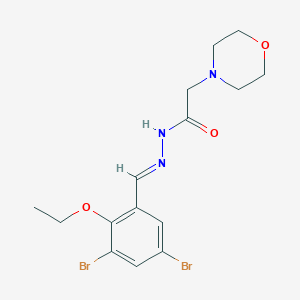![molecular formula C24H15ClN2O3 B302303 N'-{[5-(3-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302303.png)
N'-{[5-(3-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(3-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide, also known as CNF, is a synthetic compound with potential applications in scientific research. CNF is a member of the hydrazide family, which has been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of N'-{[5-(3-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is not well understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, and reduce the levels of reactive oxygen species (ROS) in cells. Moreover, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{[5-(3-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is easy to synthesize, relatively stable, and has low toxicity. This compound is also soluble in various organic solvents, making it easy to handle in lab experiments. However, this compound has some limitations. It is not water-soluble, which limits its use in aqueous-based experiments. Moreover, the mechanism of action of this compound is not well understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on N'-{[5-(3-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Another direction is the investigation of the mechanism of action of this compound and its potential targets. Moreover, the anticancer activity of this compound needs to be further explored, including its potential use in combination with other anticancer drugs. Finally, the synthesis of this compound derivatives with improved properties and biological activities is another potential direction for future research.
Conclusion
In conclusion, N-{[5-(3-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide, or this compound, is a synthetic compound with potential applications in scientific research. This compound has shown promising results in various scientific research applications, including anti-inflammatory, antioxidant, and anticancer activities. The mechanism of action of this compound is not well understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including the development of this compound-based fluorescent probes, investigation of its mechanism of action, and synthesis of this compound derivatives with improved properties and biological activities.
Synthesemethoden
N'-{[5-(3-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a simple and efficient method involving the reaction of 2-furylnaphthalene-1,4-dione with 3-chlorobenzaldehyde and hydrazine hydrate in ethanol. The resulting compound is purified through recrystallization and characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-{[5-(3-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has shown promising results in various scientific research applications. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, this compound has been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
Eigenschaften
Molekularformel |
C24H15ClN2O3 |
|---|---|
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H15ClN2O3/c25-17-6-3-5-16(12-17)21-11-9-18(29-21)14-26-27-24(28)23-13-20-19-7-2-1-4-15(19)8-10-22(20)30-23/h1-14H,(H,27,28)/b26-14+ |
InChI-Schlüssel |
TYJQIKVDJSXSSK-VULFUBBASA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(O4)C5=CC(=CC=C5)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(O4)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302220.png)
![2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B302222.png)
![4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302223.png)
![methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302224.png)

![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)

![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)